
3-Fluoroazocan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoroazocan-4-ol is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazocan-4-ol typically involves the fluorination of azocan-4-ol. One common method is the reaction of azocan-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. Continuous flow reactors can be employed to enhance the yield and purity of the product while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroazocan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom, yielding azocan-4-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-fluoroazocan-4-one.
Reduction: Formation of azocan-4-ol.
Substitution: Formation of 3-azidoazocan-4-ol or 3-cyanoazocan-4-ol.
Scientific Research Applications
3-Fluoroazocan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoroazocan-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-Fluorooxan-4-ol: Another fluorinated compound with similar structural features.
3-Fluoropiperidin-4-ol: A fluorinated piperidine derivative with comparable chemical properties.
Uniqueness: 3-Fluoroazocan-4-ol is unique due to its specific ring structure and the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
3-fluoroazocan-4-ol |
InChI |
InChI=1S/C7H14FNO/c8-6-5-9-4-2-1-3-7(6)10/h6-7,9-10H,1-5H2 |
InChI Key |
RPOXYBVJWQSVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C(C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13330136.png)
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B13330141.png)
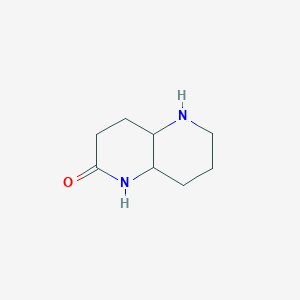
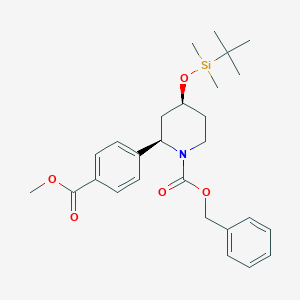
![1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13330150.png)
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13330158.png)
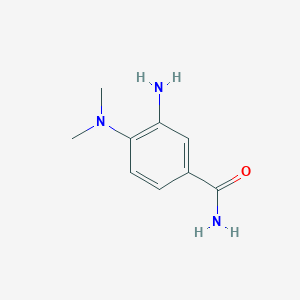
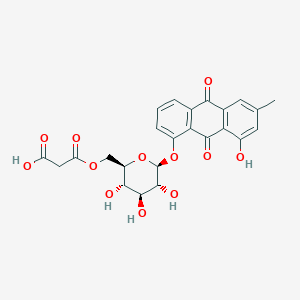
![Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13330183.png)
![tert-Butyl (R)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B13330191.png)
![2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine](/img/structure/B13330196.png)
![2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester](/img/structure/B13330198.png)
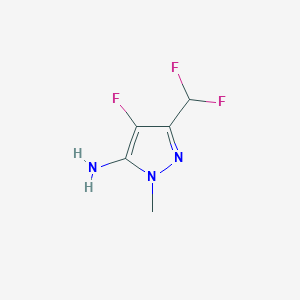
![2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13330208.png)
